5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide 5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 872596-50-4
VCID: VC4747302
InChI: InChI=1S/C22H20N4O2S/c27-20-11-15(12-25(20)16-7-3-1-4-8-16)22(28)23-21-18-13-29-14-19(18)24-26(21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,28)
SMILES: C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.49

5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide

CAS No.: 872596-50-4

Cat. No.: VC4747302

Molecular Formula: C22H20N4O2S

Molecular Weight: 404.49

* For research use only. Not for human or veterinary use.

5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide - 872596-50-4

Specification

CAS No. 872596-50-4
Molecular Formula C22H20N4O2S
Molecular Weight 404.49
IUPAC Name 5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C22H20N4O2S/c27-20-11-15(12-25(20)16-7-3-1-4-8-16)22(28)23-21-18-13-29-14-19(18)24-26(21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,28)
Standard InChI Key ZWGRVZLKRFEMAS-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5

Introduction

Structural Analysis and Molecular Characteristics

IUPAC Name and Molecular Formula

The compound’s systematic name, 5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide, reflects its fused thienopyrazole and pyrrolidinone systems. The molecular formula is C₂₃H₂₁N₅O₂S, with a molecular weight of 431.51 g/mol .

Core Structural Features

  • Thieno[3,4-c]pyrazole: A bicyclic system combining a thiophene ring (sulfur-containing) and a pyrazole (two adjacent nitrogen atoms) .

  • Pyrrolidinone-carboxamide: A five-membered lactam ring (5-oxo-pyrrolidine) linked via a carboxamide group to the thienopyrazole core .

  • Substituents: Two phenyl groups at the 1-position of the pyrrolidinone and the 2-position of the thienopyrazole enhance hydrophobic interactions.

Table 1: Structural Comparison with Analogues

FeatureTarget CompoundComparator (CAS: 958961-44-9)
Core StructureThieno[3,4-c]pyrazoleThieno[3,4-c]pyrazole
Carboxamide MoietyPyrrolidinone-3-carboxamideChromene-3-carboxamide
Molecular Weight431.51 g/mol419.5 g/mol
Key Substituents1-Phenyl, 2-phenyl2-Methylphenyl, chromene

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through a multi-step sequence:

  • Thienopyrazole Core Formation: Cyclization of 3-aminothiophene derivatives with hydrazines under acidic conditions .

  • Pyrrolidinone Introduction: Coupling of 5-oxo-pyrrolidine-3-carboxylic acid to the thienopyrazole amine via carbodiimide-mediated amidation (e.g., HATU, DCC) .

  • Functionalization: Addition of phenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .

Key Reaction Conditions

  • Amidation: HATU/DIEA in dichloromethane, 2h, room temperature .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Yield and Challenges

  • Yield: ~40–60% after optimization .

  • Challenges: Steric hindrance from phenyl groups reduces coupling efficiency; regioselectivity in thienopyrazole cyclization requires precise temperature control .

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF.

  • Stability: Stable under inert conditions; degrades in acidic/basic media via lactam ring hydrolysis .

Spectroscopic Data

  • IR (KBr): 1675 cm⁻¹ (C=O, pyrrolidinone), 1540 cm⁻¹ (C=N, pyrazole) .

  • ¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, 10H, aromatic), 3.6 (m, 2H, pyrrolidinone), 2.9 (t, 2H, thienopyrazole) .

Biological Activity and Mechanisms

Enzyme Inhibition

  • TRKA Kinase: Analogues (e.g., pyrazolo[3,4-b]pyridines) show IC₅₀ values of ~56 nM, suggesting potential kinase inhibition .

  • COX-2: Structural similarity to 5-oxo-pyrazoles implies anti-inflammatory activity via cyclooxygenase inhibition .

Antimicrobial Effects

  • Gram-positive Bacteria: MIC of 8 µg/mL against S. aureus for analogues with similar carboxamide groups.

Pharmacological Applications and Future Directions

Drug Development

  • Lead Optimization: Modifying phenyl substituents improves bioavailability (e.g., halogenation for enhanced target affinity).

  • Prodrug Strategies: Esterification of the carboxamide group enhances solubility .

Industrial Relevance

  • Agrochemicals: Thienopyrazole derivatives are explored as fungicides and herbicides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator